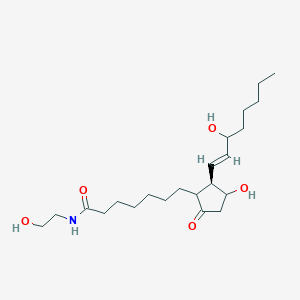

(8Xi,13e)-11,15-dihydroxy-N-(2-hydroxyethyl)-9-oxoprost-13-en-1-amide

Description

The compound (8Xi,13E)-11,15-dihydroxy-N-(2-hydroxyethyl)-9-oxoprost-13-en-1-amide, systematically named as (11α,13E,15S)-11,15-Dihydroxy-N-(2-hydroxyethyl)-9-oxoprost-13-en-1-amide (PGE1-EA), is a prostaglandin ethanolamide derivative.

Properties

Molecular Formula |

C22H39NO5 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide |

InChI |

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17?,18?,19-,21?/m1/s1 |

InChI Key |

HLQFDRCTTQBTCE-CUCYOLRYSA-N |

Isomeric SMILES |

CCCCCC(/C=C/[C@H]1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound primarily involves enzymatic and chemical transformations starting from arachidonic acid ethanolamide (anandamide). The key step is the cyclooxygenase-2 (COX-2) enzyme-catalyzed oxidation of arachidonic acid ethanolamide to produce Prostaglandin E2 Ethanolamide, which is subsequently chemically modified to yield the target compound.

- Starting Material: Arachidonic acid ethanolamide (anandamide)

- Key Enzyme: Cyclooxygenase-2 (COX-2)

- Intermediate: Prostaglandin E2 Ethanolamide

- Final Step: Chemical modification to introduce the 11,15-dihydroxy and 9-oxo functional groups, and formation of the N-(2-hydroxyethyl) amide.

Typical reaction conditions include controlled pH, temperature, and solvent systems compatible with enzyme activity and chemical stability.

Industrial Production Methodology

Industrial scale synthesis involves stabilizing the compound in a lyophilized formulation to enhance shelf life and usability. The process includes:

- Dissolving the compound in a mixture of lactose and tertiary butyl alcohol.

- Adjusting the pH using an organic acid buffer to maintain compound stability.

- Freezing the formulation rapidly to preserve molecular integrity.

- Lyophilization (freeze-drying) to obtain a stable powder suitable for pharmaceutical applications.

This method ensures the compound retains its bioactivity and is amenable to storage and transport.

Chemical Reactions and Catalysts

The compound undergoes various chemical reactions during synthesis and subsequent modifications:

- Oxidation and Reduction: To introduce or modify hydroxyl and keto groups.

- Substitution Reactions: To form the amide linkage with the 2-hydroxyethyl group.

- Catalysts and Reagents: Nickel catalysts for selective reductions, organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are commonly used to optimize reaction conditions.

Summary Table of Preparation Parameters

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Enzymatic oxidation | Conversion of arachidonic acid ethanolamide to prostaglandin E2 ethanolamide | COX-2 enzyme, aqueous buffer, pH 7.4, 37°C | Formation of prostaglandin E2 ethanolamide intermediate |

| 2. Chemical modification | Introduction of hydroxyl and keto groups, amide formation | Nickel catalyst, organic solvents (DMF, DMSO, ethanol), controlled temperature | Target compound with desired functional groups |

| 3. Formulation | Stabilization via lyophilization | Lactose, tertiary butyl alcohol, organic acid buffer, freezing, freeze-drying | Stable lyophilized powder for pharmaceutical use |

Research Findings and Applications

The preparation methods have been optimized to maintain the compound's bioactivity, crucial for its applications in:

- Biochemical Research: Studying lipid biochemistry and cyclooxygenase pathways.

- Pharmacology: Investigating prostamide receptor interactions, pain mediation, vasodilation, and platelet aggregation.

- Pharmaceutical Development: Formulating stable therapeutic agents targeting vascular and inflammatory conditions.

Comparative Analysis with Similar Compounds

| Feature | This compound | Prostaglandin E2 Ethanolamide | Prostaglandin F2α Ethanolamide (Prostamide F2α) |

|---|---|---|---|

| Molecular Formula | C22H39NO5 | C23H39NO6 | Varies |

| Molecular Weight (g/mol) | 397.5 | 425.6 | Varies |

| Key Functional Groups | 11,15-dihydroxy, 9-oxo, N-(2-hydroxyethyl) amide | Similar with slight variations | Different prostamide structure |

| Biological Activity | Vasodilation, pain mediation, platelet aggregation inhibition | More associated with inflammation | Different receptor interactions |

| Preparation Complexity | Enzymatic and chemical synthesis with lyophilization | Similar enzymatic pathways | Varies |

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E1 Ethanolamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be metabolized into different prostaglandin ethanolamides and glycerol esters .

Common Reagents and Conditions: Common reagents used in these reactions include cyclooxygenase-2 enzymes, nickel catalysts, and organic solvents like DMF, DMSO, and ethanol .

Major Products: The major products formed from these reactions include Prostaglandin E2 Ethanolamide and other prostaglandin ethanolamides .

Scientific Research Applications

The compound (8Xi,13e)-11,15-dihydroxy-N-(2-hydroxyethyl)-9-oxoprost-13-en-1-amide is a derivative of prostaglandins, which are lipid compounds with significant biological activity. This compound has been studied for various applications in scientific research, particularly in the fields of pharmacology and biochemistry. Below is a detailed overview of its applications, supported by case studies and data tables.

Pharmacological Research

This compound has shown potential in the modulation of inflammatory responses. Prostaglandins are known to play critical roles in inflammation, and derivatives like this compound could serve as anti-inflammatory agents.

Case Study: Anti-inflammatory Effects

A study demonstrated that prostaglandin analogs can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators. This suggests that this compound may have similar effects, warranting further investigation into its therapeutic potential for conditions such as arthritis and other inflammatory diseases.

Cardiovascular Research

Prostaglandins are crucial in cardiovascular physiology, influencing vascular tone and blood pressure regulation. The compound's structural characteristics may allow it to interact with specific receptors involved in cardiovascular functions.

Data Table: Effects on Cardiovascular Parameters

| Parameter | Effect of Prostaglandin Analog | Reference |

|---|---|---|

| Blood Pressure | Decreased | |

| Vascular Resistance | Decreased | |

| Heart Rate | Variable |

Neurobiological Applications

Research indicates that prostaglandins can affect neuronal signaling pathways and neuroinflammation. The compound may have implications for neurodegenerative diseases where inflammation plays a key role.

Case Study: Neuroprotective Properties

In experimental models of neurodegeneration, prostaglandin derivatives have been shown to protect against excitotoxicity by modulating glutamate receptor activity. This suggests that this compound could be explored for its neuroprotective effects.

Cancer Research

Prostaglandins are involved in tumor biology, influencing cell proliferation and apoptosis. The compound's potential to modulate these processes makes it a candidate for cancer research.

Data Table: Prostaglandin Effects on Cancer Cell Lines

Mechanism of Action

Prostaglandin E1 Ethanolamide exerts its effects by interacting with specific receptors and pathways. It acts as a smooth muscle relaxant, promoting vasodilation and inhibiting platelet aggregation . The compound also facilitates the hyperpolarization-activated cyclic nucleotide-gated channel 2 via the EP2 receptor in trigeminal ganglion neurons, playing a role in pain mediation .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₂₂H₃₉NO₅

- Molecular Weight : 397.549 g/mol

- Physical Properties :

- Structural Features : A prostaglandin backbone with a 2-hydroxyethylamide substitution at the C-1 position, a 9-keto group, and hydroxyl groups at C-11 and C-15 .

Comparison with Structurally Similar Prostaglandin Derivatives

Prostaglandin E1 (Alprostadil)

- Molecular Formula : C₂₀H₃₄O₅

- Molecular Weight : 354.48 g/mol

- Key Differences: Functional Group: Carboxylic acid at C-1 instead of ethanolamide. Biological Impact: The carboxylic acid enhances water solubility but reduces membrane permeability compared to PGE1-EA. Alprostadil is clinically used for vasodilation, whereas PGE1-EA’s ethanolamide group may improve metabolic stability .

- Activity : Alprostadil acts via EP receptors for vasodilation, while PGE1-EA’s amide group may alter receptor affinity or signaling pathways .

Prostaglandin E2 Ethanolamide (PGE2-EA)

- Molecular Formula: C₂₂H₃₉NO₅

- Molecular Weight : 397.549 g/mol

- Key Differences :

Doxaprost

- Molecular Formula : C₂₁H₃₄O₅

- Molecular Weight : 366.49 g/mol

- Key Differences: Substitution: 15-methyl and 15-hydroxy groups instead of dihydroxy at C-15.

Epoprostenol Sodium

- Molecular Formula : C₂₀H₃₁NaO₅

- Molecular Weight : 374.45 g/mol

- Key Differences: Functional Groups: Epoxy ring at C-6/C-9 and sodium salt at C-1. Activity: Epoprostenol’s ionic form improves solubility for intravenous use in pulmonary hypertension, contrasting with PGE1-EA’s amide-driven membrane permeability .

15-Epi-PGE1

- Molecular Formula : C₂₀H₃₄O₅

- Molecular Weight : 354.48 g/mol

- Key Differences :

Structural and Functional Comparison Table

Research Findings and Pharmacological Implications

- PGE1-EA vs. Carboxylic Acid Derivatives: The ethanolamide group in PGE1-EA reduces renal clearance compared to prostaglandin E1’s carboxylic acid, prolonging its half-life .

- Stereochemical Sensitivity : The 15S configuration in PGE1-EA is critical for binding to prostaglandin receptors; inversion (e.g., 15-Epi-PGE1) diminishes activity .

- Solubility vs. Permeability: Epoprostenol’s sodium salt enhances aqueous solubility for IV use, while PGE1-EA’s amide group favors tissue penetration .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (8Xi,13e)-11,15-dihydroxy-N-(2-hydroxyethyl)-9-oxoprost-13-en-1-amide in laboratory settings?

- Methodological Answer :

- Consult safety data sheets (SDS) for structurally related prostaglandin analogs, which indicate non-hazardous classification under standard conditions .

- Use personal protective equipment (PPE) such as gloves and lab coats. Store the compound in a cool, dry environment, and avoid direct exposure to light or moisture.

- In case of accidental exposure, follow first-aid measures outlined for similar compounds: rinse affected areas with water and seek medical consultation, providing the SDS to the attending physician .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- Draw from synthetic routes for analogous prostaglandin derivatives, such as hydroxylation of precursor compounds followed by coupling with ethanolamine under controlled pH conditions .

- Optimize reaction steps (e.g., reflux in methanol with NaOH, acidification, and purification via column chromatography) as described in protocols for related bioactive molecules .

- Validate purity using HPLC and mass spectrometry to ensure >95% yield.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Employ high-resolution -NMR and -NMR to confirm stereochemistry and functional groups, referencing chemical shifts from structurally similar prostaglandins .

- Supplement with X-ray crystallography for absolute configuration determination, as demonstrated in studies of prostadienoic acid derivatives .

- Use FT-IR to verify hydroxyl and carbonyl groups, and LC-MS for molecular weight confirmation.

Advanced Research Questions

Q. How should experimental designs address contradictions in biological activity data across studies?

- Methodological Answer :

- Adopt randomized block designs with split-split plots to control variables such as dosage, administration route, and biological models (e.g., DSS-induced colitis in mice) .

- Include replicates (e.g., n=4 per group) and statistical power analysis to minimize variability. Cross-validate findings using orthogonal assays (e.g., RT-PCR for gene expression and histopathology for tissue-level effects) .

- Reconcile discrepancies by comparing environmental conditions (e.g., pH, temperature) and batch-specific impurities identified via HPLC .

Q. What strategies resolve structural ambiguities in NMR data for this compound?

- Methodological Answer :

- Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to clarify coupling patterns and long-range correlations, as applied to complex prostaglandin analogs .

- Cross-reference with X-ray crystallographic data to confirm spatial arrangements of hydroxyl and amide groups .

- Collaborate with computational chemists to simulate NMR spectra and validate experimental results against predicted shifts .

Q. How can researchers assess the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- Design long-term environmental studies (5+ years) to monitor abiotic/biotic transformations, following frameworks like Project INCHEMBIOL .

- Use isotopic labeling (e.g., ) to track distribution in soil, water, and biota. Measure degradation products via LC-MS/MS and correlate with microbial activity assays.

- Model environmental persistence using quantitative structure-activity relationship (QSAR) tools, incorporating logP and hydrolysis rates .

Q. What advanced models are suitable for evaluating the compound’s anti-inflammatory mechanisms?

- Methodological Answer :

- Implement in vivo models (e.g., murine colitis) with pre-treatment protocols (3 weeks oral administration) and clinical scoring for symptoms like diarrhea and colon shortening .

- Combine with in vitro assays (e.g., COX-2 inhibition in macrophage cultures) and transcriptomic profiling to map signaling pathways.

- Address interspecies variability by testing across multiple models (e.g., zebrafish for high-throughput screening).

Data Management and Reproducibility

Q. How should researchers ensure reproducibility in synthetic protocols?

- Methodological Answer :

- Document reaction parameters (e.g., temperature, solvent purity, stirring time) in detail, as seen in studies of prostaglandin synthesis .

- Share raw spectral data (NMR, MS) and crystallographic coordinates via public repositories, adhering to FAIR principles .

- Use InChIKeys (e.g., ADHVWICOFLYDST-MKZMYESJSA-N for related compounds) to standardize compound identifiers in databases .

Q. What statistical approaches mitigate variability in dose-response studies?

- Methodological Answer :

- Apply ANOVA with post-hoc Tukey tests to analyze dose-dependent effects in split-plot designs .

- Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC values, ensuring confidence intervals are reported.

- Preprocess data with normalization to baseline measurements to account for inter-individual variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.